molecular formula C19H20FN3O2 B12619510 6-(4-Fluorophenyl)-2,4-bis[(propan-2-yl)oxy]pyrido[3,2-d]pyrimidine CAS No. 917758-95-3

6-(4-Fluorophenyl)-2,4-bis[(propan-2-yl)oxy]pyrido[3,2-d]pyrimidine

Cat. No.: B12619510
CAS No.: 917758-95-3
M. Wt: 341.4 g/mol
InChI Key: RPWGNQVSQQXVJP-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-2,4-bis[(propan-2-yl)oxy]pyrido[3,2-d]pyrimidine is a complex organic compound that belongs to the class of pyrido[3,2-d]pyrimidines This compound is characterized by the presence of a fluorophenyl group and two isopropoxy groups attached to the pyrido[3,2-d]pyrimidine core

Preparation Methods

The synthesis of 6-(4-Fluorophenyl)-2,4-bis[(propan-2-yl)oxy]pyrido[3,2-d]pyrimidine involves several steps. One common synthetic route includes the following steps:

    Formation of the Pyrido[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrido[3,2-d]pyrimidine ring system.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, typically using a fluorinated benzene derivative.

    Attachment of Isopropoxy Groups: The isopropoxy groups are attached via etherification reactions using isopropanol and suitable catalysts.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

6-(4-Fluorophenyl)-2,4-bis[(propan-2-yl)oxy]pyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrido[3,2-d]pyrimidine core or the fluorophenyl group are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(4-Fluorophenyl)-2,4-bis[(propan-2-yl)oxy]pyrido[3,2-d]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-2,4-bis[(propan-2-yl)oxy]pyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

6-(4-Fluorophenyl)-2,4-bis[(propan-2-yl)oxy]pyrido[3,2-d]pyrimidine can be compared with other similar compounds, such as:

    Pyrido[3,2-d]pyrimidine Derivatives: These compounds share the same core structure but differ in the substituents attached to the ring system.

    Fluorophenyl Compounds: These compounds contain a fluorophenyl group but may have different core structures or additional functional groups.

    Isopropoxy-Substituted Compounds: These compounds have isopropoxy groups attached to different core structures.

Properties

CAS No.

917758-95-3

Molecular Formula

C19H20FN3O2

Molecular Weight

341.4 g/mol

IUPAC Name

6-(4-fluorophenyl)-2,4-di(propan-2-yloxy)pyrido[3,2-d]pyrimidine

InChI

InChI=1S/C19H20FN3O2/c1-11(2)24-18-17-16(22-19(23-18)25-12(3)4)10-9-15(21-17)13-5-7-14(20)8-6-13/h5-12H,1-4H3

InChI Key

RPWGNQVSQQXVJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC(=NC2=C1N=C(C=C2)C3=CC=C(C=C3)F)OC(C)C

Origin of Product

United States

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